molecular formula C10H10N4O4 B166332 Methacrolein-2,4-DNPH CAS No. 5077-73-6

Methacrolein-2,4-DNPH

Cat. No.: B166332
CAS No.: 5077-73-6
M. Wt: 250.21 g/mol
InChI Key: TUBWWZMXYOKKNG-WDZFZDKYSA-N
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Description

Methacrolein-2,4-dinitrophenylhydrazone, commonly known as Methacrolein-2,4-DNPH, is a derivative of methacrolein. It is formed by the reaction of methacrolein with 2,4-dinitrophenylhydrazine. This compound is primarily used in analytical chemistry for the detection and quantification of aldehydes and ketones due to its ability to form stable hydrazones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrolein-2,4-dinitrophenylhydrazone is synthesized by reacting methacrolein with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in a solvent such as acetonitrile or ethanol, followed by the addition of methacrolein. The mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for Methacrolein-2,4-dinitrophenylhydrazone are not extensively documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Methacrolein-2,4-dinitrophenylhydrazone primarily undergoes reactions typical of hydrazones. These include:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methacrolein-2,4-dinitrophenylhydrazone is widely used in scientific research, particularly in:

    Analytical Chemistry: For the detection and quantification of aldehydes and ketones in environmental samples, food products, and biological fluids.

    Environmental Monitoring: Used to monitor air quality by detecting carbonyl compounds in the atmosphere.

    Industrial Applications: Employed in quality control processes to ensure the purity of chemical products.

    Biological Studies: Utilized in the study of metabolic pathways involving aldehydes and ketones

Comparison with Similar Compounds

  • Acetaldehyde-2,4-dinitrophenylhydrazone
  • Benzaldehyde-2,4-dinitrophenylhydrazone
  • Acrolein-2,4-dinitrophenylhydrazone
  • Propionaldehyde-2,4-dinitrophenylhydrazone

Comparison: Methacrolein-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with methacrolein, a compound with both aldehyde and alkene functionalities. This dual reactivity allows for more versatile applications in analytical chemistry compared to other similar compounds that may only react with simple aldehydes or ketones .

Properties

CAS No.

5077-73-6

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-[(Z)-2-methylprop-2-enylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C10H10N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-6,12H,1H2,2H3/b11-6-

InChI Key

TUBWWZMXYOKKNG-WDZFZDKYSA-N

Isomeric SMILES

CC(=C)/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

5077-73-6

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the purpose of using methacrolein-2,4-DNPH in the analysis of diacetyl?

A: this compound serves as an internal standard in the described analytical method [, ]. This means a known amount of this compound is added to the air samples after collection.

Q2: Why is this method important for workplace safety?

A: Diacetyl is a volatile organic compound linked to severe respiratory problems, particularly in occupational settings [, ]. This method provides a validated way to measure diacetyl levels in the air, ensuring they are below established occupational exposure limits (OELs). This is critical for protecting worker health and safety in industries where diacetyl exposure is a concern.

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